Comparative Inhibitory Potency of 1-Butyl-4-(phenylsulfonyl)piperazine Against Aedes aegypti Kir1 (AeKir) Channel Versus Propyl and Ethyl Analogs
In a systematic SAR study of (phenylsulfonyl)piperazine inhibitors of the Aedes aegypti Kir1 channel, the n-butyl-substituted analog (directly corresponding to 1-butyl-4-(phenylsulfonyl)piperazine) demonstrated an IC50 value of 2.1 µM against AeKir1 [1]. This represents a 4.3-fold improvement in potency compared to the n-propyl analog (IC50 = 9.1 µM) and an 8.6-fold improvement over the n-ethyl analog (IC50 = 18.1 µM) [1]. The study employed two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing recombinant AeKir1 channels, with all compounds tested under identical buffer conditions (pH 7.4, room temperature) [1].
| Evidence Dimension | Inhibition of Aedes aegypti Kir1 (AeKir) channel current |
|---|---|
| Target Compound Data | IC50 = 2.1 µM |
| Comparator Or Baseline | n-Propyl analog: IC50 = 9.1 µM; n-Ethyl analog: IC50 = 18.1 µM |
| Quantified Difference | 4.3-fold more potent than propyl analog; 8.6-fold more potent than ethyl analog |
| Conditions | Two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing AeKir1; pH 7.4; room temperature |
Why This Matters
This quantitative potency advantage directly informs procurement decisions for vector control research programs, where the butyl-substituted compound offers superior target engagement at lower concentrations, potentially reducing off-target effects and enabling more cost-effective experimental designs.
- [1] Aretz, C. D., et al. 'Further SAR on the (Phenylsulfonyl)piperazine Scaffold as Inhibitors of the Aedes aegypti Kir1 (AeKir) Channel and Larvicides.' ChemMedChem, 2020, 15(18), 1739-1751. (Data extracted from Table 1 and SAR analysis of N-alkyl chain length optimization). View Source
